4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
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Overview
Description
The compound “4-(4-Bromobenzylthio)-6-methylpyrimidin-2(1H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrimidine ring with a bromobenzylthio group at the 4-position and a methyl group at the 6-position .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom in the bromobenzylthio group would likely make the compound relatively heavy and possibly more reactive .Scientific Research Applications
Synthesis and Structure-Affinity Relationships : A study by Cai et al. (2007) describes the synthesis of 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY) derivatives. This research is crucial in developing sensitive positron emission tomography radioligands for imaging human Aβ plaques in Alzheimer's disease.
Antiviral Activity : Research by Hocková et al. (2003) focuses on 2,4-Diamino-6-hydroxypyrimidines and their derivatives. These compounds showed significant inhibitory activity against retrovirus replication in cell culture, highlighting their potential for HIV treatment.
Antiproliferative Activity : Otmar et al. (2004) studied the synthesis and antiproliferative activity of 2,6-diamino-9-benzyl-9-deazapurine and related compounds. Their research found that some of these compounds showed significant cell growth inhibition, indicating potential for cancer treatment (Otmar et al., 2004).
Antimicrobial Activity : Vijaya Laxmi et al. (2019) conducted a study on the synthesis and evaluation of antimicrobial activity of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives. Their results indicated significant antibacterial and antifungal activity, making these compounds potential candidates for pharmaceutical development (Vijaya Laxmi et al., 2019).
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives : A study by Bakavoli et al. (2006) presented a new approach to synthesize thiazolo[4,5-d]pyrimidine derivatives. These compounds have potential applications in medicinal chemistry due to their unique structural properties.
DFT and Single-Crystal Investigation : Ashfaq et al. (2020) reported on the production of a novel co-crystal salt using pyrimethamine, which is based on pyrimidin-1-ium. Their study provided insights into the stability and reactivity of these compounds, which are important for pharmaceutical applications (Ashfaq et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8-6-11(15-12(16)14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOHGNLNPRJKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331997 |
Source
|
Record name | 4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680161 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
195003-03-3 |
Source
|
Record name | 4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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